molecular formula C17H12BrClO B13648511 2-(Benzyloxy)-1-bromo-6-chloronaphthalene

2-(Benzyloxy)-1-bromo-6-chloronaphthalene

Cat. No.: B13648511
M. Wt: 347.6 g/mol
InChI Key: FHVNOKGSALHBFS-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-bromo-6-chloronaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a benzyloxy group at the second position, a bromine atom at the first position, and a chlorine atom at the sixth position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-bromo-6-chloronaphthalene typically involves a multi-step process. One common method is the bromination of 2-(Benzyloxy)-6-chloronaphthalene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-bromo-6-chloronaphthalene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Formation of 2-(Benzyloxy)-1-amino-6-chloronaphthalene or 2-(Benzyloxy)-1-thio-6-chloronaphthalene.

    Oxidation: Formation of 2-(Benzyloxy)-1-bromo-6-chloronaphthaldehyde or 2-(Benzyloxy)-1-bromo-6-chloronaphthoic acid.

    Reduction: Formation of 2-(Benzyloxy)-1,6-dihydronaphthalene.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-1-bromo-6-fluoronaphthalene
  • 2-(Benzyloxy)-1-chloro-6-bromonaphthalene
  • 2-(Benzyloxy)-1-iodo-6-chloronaphthalene

Uniqueness

The presence of both bromine and chlorine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C17H12BrClO

Molecular Weight

347.6 g/mol

IUPAC Name

1-bromo-6-chloro-2-phenylmethoxynaphthalene

InChI

InChI=1S/C17H12BrClO/c18-17-15-8-7-14(19)10-13(15)6-9-16(17)20-11-12-4-2-1-3-5-12/h1-10H,11H2

InChI Key

FHVNOKGSALHBFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=C(C=C2)C=C(C=C3)Cl)Br

Origin of Product

United States

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